1-(2-Chloro-6-fluorophenyl)propan-1-ol
Overview
Description
Scientific Research Applications
Synthesis of Fluorinated Compounds
One area of scientific research involving “1-(2-Chloro-6-fluorophenyl)propan-1-ol” is the synthesis of fluorinated compounds, which are crucial in various fields including pharmaceuticals, agrochemicals, and materials science. Fluorine-containing functionalities significantly influence the physical, chemical, and biological properties of molecules. The development of environmentally friendly and efficient methods for incorporating fluorinated groups into target molecules has gained significant interest. Aqueous fluoroalkylation, for example, represents an environment-benign approach to introducing fluorinated or fluoroalkylated groups into molecules, highlighting the importance of green chemistry in fluorine chemistry (Hai‐Xia Song et al., 2018).
Environmental and Health Impact Studies
Another crucial application is the investigation of the environmental occurrence, exposure, and health risks of fluorinated chemicals, including those structurally related to “this compound”. Studies have examined the fate, effects, and toxicological profiles of various per- and polyfluoroalkyl substances (PFAS), which share similar concerns due to their persistence, bioaccumulation, and potential toxicity. Research in this field aims to understand the behavior of these compounds in the environment and their impact on human health, contributing to the development of safer and more sustainable chemical practices (G. Munoz et al., 2019).
Optoelectronic Materials
Research into the synthesis and application of fluorinated compounds extends into the field of optoelectronics as well. Compounds derived from or related to “this compound” have been investigated for their potential in creating novel optoelectronic materials. These materials are essential for the development of devices such as organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. The unique properties conferred by fluorinated groups make these compounds particularly valuable in designing materials with desired electronic and photophysical characteristics, paving the way for advances in electronic and photonic technologies (G. Lipunova et al., 2018).
Mechanism of Action
Target of Action
It is known that alcohols generally interact with a variety of molecular targets in the body .
Mode of Action
Alcohols typically act through nucleophilic substitution or oxidation reactions at the benzylic position .
Biochemical Pathways
Alcohols are known to participate in various biochemical reactions, including those involving the benzylic position .
Pharmacokinetics
The pharmacokinetics of alcohols are generally influenced by factors such as molecular size, polarity, and the presence of functional groups .
Result of Action
The effects of alcohols can range from cellular signaling alterations to changes in membrane fluidity .
Action Environment
Factors such as temperature, ph, and the presence of other substances can affect the action of alcohols .
Biochemical Analysis
Biochemical Properties
1-(2-Chloro-6-fluorophenyl)propan-1-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can influence the metabolic pathways of other compounds.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects may include changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters . Toxic or adverse effects have been observed at high doses, including alterations in liver and kidney function, as well as changes in blood chemistry.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can influence the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels. The compound may also affect the activity of other enzymes and cofactors involved in metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of the compound within specific tissues can influence its biological activity and effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological effects.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNYTGFHRGABPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=C1Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.